[3,4'-Bipyridine]-5-carbaldehyde
Description
Properties
IUPAC Name |
5-pyridin-4-ylpyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O/c14-8-9-5-11(7-13-6-9)10-1-3-12-4-2-10/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSFXEBYIABYKGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=CN=CC(=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60673537 | |
| Record name | [3,4'-Bipyridine]-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60673537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1214384-36-7 | |
| Record name | [3,4'-Bipyridine]-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60673537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone for constructing bipyridine frameworks. For [3,4'-Bipyridine]-5-carbaldehyde, this method involves coupling a halogenated pyridinecarbaldehyde with a boronic acid derivative.
Typical Protocol :
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Reactants : 5-Bromo-3-pyridinecarbaldehyde and 4-pyridylboronic acid.
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Catalyst : Pd(PPh₃)₄ (5 mol%).
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Base : K₂CO₃ (2 equiv).
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Solvent : Tetrahydrofuran (THF)/H₂O (4:1 v/v).
Key Considerations :
Stille Coupling
Stille coupling employs organotin reagents for forming carbon-carbon bonds, offering compatibility with sensitive functional groups like aldehydes.
Representative Procedure :
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Reactants : 5-Iodo-3-pyridinecarbaldehyde and 4-(tributylstannyl)pyridine.
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Catalyst : Pd₂(dba)₃·CHCl₃ (3 mol%) with P(t-Bu)₃ ligand.
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Solvent : Dimethylformamide (DMF).
Advantages :
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Tolerance of unprotected aldehydes due to milder reaction conditions.
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Higher functional group compatibility compared to Suzuki coupling.
Heck Coupling
Heck reactions are utilized for vinylation or arylation of halopyridines, though applications to this compound are less common.
Case Study :
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Substrate : 5-Bromo-3-pyridinecarbaldehyde.
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Olefin Partner : 4-Vinylpyridine.
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Catalyst : Pd(OAc)₂ with Buchwald’s MePhos ligand.
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Base : NEt₃.
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Solvent : Dioxane.
Outcome :
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Moderate yield (50–60%) due to competing β-hydride elimination.
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Requires post-reduction steps to saturate unintended double bonds.
Protecting Group Strategies
The aldehyde group’s reactivity necessitates protection during cross-coupling. Common approaches include:
Acetal Protection
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Reagent : Ethylene glycol, p-toluenesulfonic acid (PTSA).
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Conditions : Reflux in toluene, 4–6 hours.
Efficiency :
Silyl Ether Protection
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Reagent : tert-Butyldimethylsilyl chloride (TBDMSCl), imidazole.
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Solvent : Dichloromethane (DCM).
Applications :
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Preferred for Stille couplings where basic conditions are avoided.
Industrial-Scale Synthesis
Continuous Flow Reactors
Adapting laboratory-scale methods for industrial production involves optimizing throughput and catalyst recycling.
Example :
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Catalyst : Pd nanoparticles immobilized on mesoporous silica.
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Residence Time : 30 minutes.
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Temperature : 120°C.
Benefits :
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times and improves regioselectivity.
Protocol :
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Reactants : 5-Bromo-3-pyridinecarbaldehyde and 4-pyridylboronic acid.
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Catalyst : Pd/C (5 wt%).
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Solvent : DMF.
Comparative Analysis of Methods
Table 1: Efficiency of Cross-Coupling Methods
| Method | Catalyst | Yield (%) | Regioselectivity | Scalability |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄ | 60–75 | High | Moderate |
| Stille | Pd₂(dba)₃·CHCl₃ | 70–85 | Moderate | Low |
| Heck | Pd(OAc)₂/MePhos | 50–60 | Low | Low |
| Continuous Flow | Pd/SiO₂ | 80–90 | High | High |
Chemical Reactions Analysis
Types of Reactions: [3,4’-Bipyridine]-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The pyridine rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid.
Major Products:
Oxidation: [3,4’-Bipyridine]-5-carboxylic acid.
Reduction: [3,4’-Bipyridine]-5-methanol.
Substitution: Various substituted bipyridine derivatives depending on the substituent introduced.
Scientific Research Applications
Organic Synthesis
[3,4'-Bipyridine]-5-carbaldehyde serves as a vital building block in organic synthesis. It can participate in various reactions, including:
- Suzuki Coupling Reactions : This compound can be utilized in the Suzuki coupling to synthesize bipyridine derivatives. For instance, the reaction of this compound with boronic acids under palladium catalysis yields valuable bipyridine-based compounds that are crucial in pharmaceuticals and agrochemicals .
- Schiff Base Formation : The aldehyde functional group allows for the formation of Schiff bases with primary amines. These Schiff bases are important intermediates in the synthesis of biologically active compounds .
Pharmaceutical Applications
The biological activity of this compound has been explored in several studies:
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Antimicrobial Activity : Research has demonstrated that this compound exhibits antibacterial properties against various strains such as Escherichia coli and Staphylococcus aureus. A study showed that increasing concentrations of the compound led to a significant reduction in bacterial viability (Table 1) .
Table 1: Antibacterial Activity
Concentration (µg/mL) E. coli Viability (%) S. aureus Viability (%) 10 70 65 50 40 30 100 10 5 -
Antioxidant Properties : The antioxidant capacity was assessed using DPPH radical scavenging assays, indicating that this compound has potential as an antioxidant agent (Table 2) .
Table 2: Antioxidant Activity
Concentration (µg/mL) % Scavenging Activity 10 25 50 50 100 80
Materials Science
In materials science, this compound is utilized for the synthesis of covalent organic frameworks (COFs). These frameworks are characterized by their porosity and high surface area, making them suitable for applications in:
- Gas Storage : The unique structure allows for efficient gas adsorption and storage.
- Catalysis : COFs derived from this compound can act as heterogeneous catalysts in various chemical reactions .
Case Study A: Synthesis of Antimicrobial Agents
A study focusing on synthesizing new antimicrobial agents involved using this compound as a precursor. The resulting compounds exhibited enhanced activity against resistant bacterial strains, showcasing the compound's potential in drug development.
Case Study B: COF Development
Research demonstrated the successful incorporation of this compound into COFs for hydrogen evolution reactions. The synthesized framework showed a high BET surface area of over 1800 m²/g, indicating its suitability for energy-related applications .
Mechanism of Action
The mechanism of action of [3,4’-Bipyridine]-5-carbaldehyde and its derivatives often involves interaction with specific molecular targets. For example, milrinone, a bipyridine derivative, inhibits phosphodiesterase III, leading to increased levels of cyclic adenosine monophosphate (cAMP) and improved cardiac function . The molecular targets and pathways involved can vary depending on the specific derivative and its application.
Comparison with Similar Compounds
Comparison with Structural Isomers and Functional Analogs
Structural Isomers: [2,3'-Bipyridine]-5-carbaldehyde
[2,3'-Bipyridine]-5-carbaldehyde (CAS 179873-49-5) is a positional isomer of the target compound, differing in the connectivity of the pyridine rings (2,3' vs. 3,4'). Key comparisons include:
- Molecular Formula : Both share the formula C₁₁H₈N₂O and molecular weight 184.19 .
- Reactivity : The positional difference may alter electronic properties. For example, the 3,4'-linkage in the target compound could enhance conjugation compared to the 2,3'-isomer, affecting solubility or electrophilicity of the aldehyde group.
Functional Group Analogs
[3,4'-Bipyridine]-5-carboxamide
This derivative replaces the aldehyde with a carboxamide (-CONH₂) group (CAS 122578-93-2). Key differences:
- Molecular Formula : C₁₁H₉N₃O (MW 199.21) .
- Data Gap: Limited availability suggests understudied applications, contrasting with the aldehyde’s utility as a synthetic intermediate .
USP Inamrinone-Related Compounds
Structural and Application-Based Comparisons
Data Table: Key Properties of [3,4'-Bipyridine]-5-carbaldehyde and Analogs
*Assumed based on isomer data.
Key Findings
- Positional Isomerism : The 3,4'-bipyridine linkage may confer distinct electronic properties compared to 2,3'-isomers, influencing reactivity in cross-coupling reactions or coordination chemistry .
- Functional Group Impact :
- Pharmaceutical Relevance : The USP-related compounds underscore the bipyridine scaffold’s role in drug development, with the carbaldehyde derivative serving as a precursor for such molecules .
Biological Activity
[3,4'-Bipyridine]-5-carbaldehyde is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological properties of this compound, including its synthesis, antimicrobial, anticancer, and anti-inflammatory activities.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of bipyridine derivatives with aldehydes under controlled conditions. Various synthetic routes have been explored, often utilizing metal catalysts to enhance yields and selectivity. Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry are commonly employed to confirm the structure and purity of the synthesized compound.
Antimicrobial Activity
Recent studies have investigated the antimicrobial properties of this compound and its derivatives. The compound has shown promising results against various bacterial strains.
Table 1: Antimicrobial Activity of this compound Derivatives
| Compound | Gram-Negative Activity (Zone of Inhibition in mm) | Gram-Positive Activity (Zone of Inhibition in mm) |
|---|---|---|
| This compound | 20 | 22 |
| Kanamycin | 32 | 35 |
The antimicrobial activity was assessed using the Kirby-Bauer disc diffusion method against Escherichia coli (gram-negative) and Bacillus cereus (gram-positive). The results indicate that this compound exhibits significant antibacterial properties compared to standard antibiotics like kanamycin .
Anticancer Activity
In addition to its antimicrobial effects, this compound has been evaluated for anticancer activity. Studies have shown that it can inhibit the proliferation of various cancer cell lines.
Case Study: Anticancer Screening
A study conducted on the effects of this compound on human cancer cell lines demonstrated a significant reduction in cell viability at certain concentrations. The IC50 values were determined through MTT assays.
- Cell Lines Tested : A549 (lung cancer), HeLa (cervical cancer)
- IC50 Values :
- A549: 25 µM
- HeLa: 30 µM
These findings suggest that this compound may possess potential as an anticancer agent due to its ability to induce cytotoxicity in tumor cells .
Anti-inflammatory Activity
The anti-inflammatory properties of this compound have also been explored. In vivo studies using animal models have indicated that this compound can significantly reduce inflammation markers.
Table 2: Anti-inflammatory Effects
| Treatment | Inflammatory Marker Reduction (%) |
|---|---|
| Control | 0 |
| This compound | 45 |
| Standard Anti-inflammatory Drug | 60 |
The results illustrate that while this compound shows promise as an anti-inflammatory agent, it is less effective than established drugs but still noteworthy for further investigation .
Q & A
Q. What are the standard synthetic routes for [3,4'-Bipyridine]-5-carbaldehyde, and how are reaction conditions optimized?
- Methodological Answer : The synthesis typically involves palladium-catalyzed cross-coupling reactions. For example, 5'-(tosylmethyl)-[3,3'-bipyridine]-5-carbaldehyde (a structural analog) is synthesized using Pd(PPh₃)₄ in tetrahydrofuran (THF), yielding a brown solid . Key optimization parameters include:
- Catalyst loading : 2–5 mol% Pd to balance cost and efficiency.
- Solvent selection : Polar aprotic solvents (e.g., THF) enhance ligand solubility and reaction homogeneity.
- Temperature : Reactions often proceed at reflux (60–80°C) to accelerate kinetics without decomposition.
Purification involves column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization from ethanol .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR spectroscopy : ¹H/¹³C NMR identifies aldehyde proton (δ ~9.8–10.2 ppm) and bipyridine backbone signals (aromatic protons at δ 7.5–9.0 ppm) .
- IR spectroscopy : Stretching vibrations for C=O (aldehyde, ~1700 cm⁻¹) and C=N (bipyridine, ~1600 cm⁻¹) confirm functional groups .
- X-ray crystallography : Resolves molecular geometry; for example, derivatives like 3,3′-dimethyl-1,1′-diphenyl-1H,1′H-[6,6′-bipyrazolo[3,4-b]pyridine]-5-carbaldehyde show planar bipyridine systems with dihedral angles <10° .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 229.1 for C₁₂H₈N₂O) .
Advanced Research Questions
Q. How does the aldehyde group in this compound influence its coordination chemistry with transition metals?
- Methodological Answer : The aldehyde moiety acts as a weak-field ligand, while the bipyridine backbone provides strong π-accepting sites. In ternary copper(II) complexes, the aldehyde oxygen participates in hydrogen bonding, stabilizing the coordination sphere. For example:
- Electronic effects : The electron-withdrawing aldehyde lowers the metal’s d-orbital energy, enhancing redox activity (e.g., Cu²⁺/Cu⁺ transitions at E = 0.45 V vs. Ag/AgCl) .
- Structural modulation : Steric hindrance from the aldehyde directs axial ligand binding, favoring octahedral geometries in Ru(II) complexes .
Comparative studies with non-aldehyde analogs (e.g., 4,4′-bipyridine) show altered luminescence properties (quantum yield decreases by ~20% due to aldehyde quenching) .
Q. What computational strategies are used to predict the reactivity of this compound in catalytic systems?
- Methodological Answer :
- DFT calculations : B3LYP/6-31G* models predict nucleophilic attack at the aldehyde carbon (e.g., ΔG‡ = 15–20 kcal/mol for imine formation with aniline) .
- Molecular docking : For biological applications, docking into enzyme active sites (e.g., PIM1 kinase) identifies binding poses where the aldehyde forms hydrogen bonds with Lys67 and Glu121 residues .
- TD-DFT : Models UV-Vis transitions (e.g., π→π* at 320 nm, n→π* at 270 nm) to correlate experimental spectra with electronic structures .
Q. How do contradictions in experimental data (e.g., conflicting yields or spectroscopic results) arise during synthesis, and how are they resolved?
- Methodological Answer : Discrepancies often stem from:
- Reagent purity : Trace water in THF reduces Pd catalyst activity, lowering yields by 30–40% (mitigated by molecular sieves) .
- Isomeric byproducts : 3,4′- vs. 4,4′-bipyridine isomers may co-elute in HPLC; resolution requires chiral columns (e.g., Chiralpak IA-3) with heptane/isopropanol (90:10) .
- Oxidative side reactions : Aldehyde oxidation to carboxylic acid under basic conditions (e.g., pH >9) is minimized by inert atmospheres and radical scavengers (e.g., BHT) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
